N,N-Bis(2-chloroethyl)-3-iodoaniline
Description
N,N-Bis(2-chloroethyl)-3-iodoaniline (CAS: 24813-14-7) is a halogenated aniline derivative with the molecular formula C₁₄H₁₁Cl₂IN. Structurally, it features a central aniline ring substituted with an iodine atom at the 3-position and two 2-chloroethyl groups attached to the nitrogen atom.
Limited experimental data are available for this compound, but its structural analogs (e.g., nitrogen mustards and bis-chloroethyl derivatives) suggest applications in medicinal chemistry, particularly as alkylating agents. The iodine substituent may enhance its utility in radiolabeling or as a heavy-atom marker in crystallography .
Properties
CAS No. |
24813-14-7 |
|---|---|
Molecular Formula |
C10H12Cl2IN |
Molecular Weight |
344.02 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-3-iodoaniline |
InChI |
InChI=1S/C10H12Cl2IN/c11-4-6-14(7-5-12)10-3-1-2-9(13)8-10/h1-3,8H,4-7H2 |
InChI Key |
RNQWYXRALUGKFU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC(=C1)I)N(CCCl)CCCl |
Other CAS No. |
24813-14-7 |
Synonyms |
N,N-bis(2-chloroethyl)-3-iodoaniline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N,N-Bis(2-chloroethyl)-3-iodoaniline with structurally or functionally related compounds, emphasizing key differences in substituents, reactivity, and applications:
Key Structural and Functional Differences
- Halogen Substituents : The iodine atom in This compound contrasts with chlorine in HN1 or methoxy groups in N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline . Iodine’s larger atomic radius may reduce nucleophilic substitution rates compared to chlorine but improve stability in certain solvents .
- Alkylating Potential: All bis-chloroethyl compounds act as alkylators, but HN1 and aldophosphamide exhibit higher cytotoxicity due to efficient DNA crosslinking.
- Applications : While HN1 is a chemical warfare agent, This compound ’s iodine suggests niche roles in radiopharmaceuticals or as a synthetic intermediate for iodinated probes .
Stability and Handling
- This compound: Limited stability data; likely sensitive to light/moisture due to iodine and chloroethyl groups. Store inert conditions .
- N,N-Bis(2-hydroxyethyl)-3-chloroaniline : Stable under ambient conditions but incompatible with oxidizers (risk of HCl release) .
- HN1 : Degrades rapidly in alkaline environments; requires airtight storage .
Toxicological Profiles
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